![molecular formula C12H16N4OS B13063453 (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol](/img/structure/B13063453.png)
(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes a mercapto group, a pyrimido[4,5-d]pyrimidine moiety, and an enol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol typically involves multi-step organic reactions
Pyrimido[4,5-d]pyrimidine Core Synthesis: This can be achieved through the condensation of appropriate amines with formamide derivatives under high-temperature conditions.
Introduction of Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of Enol Group: The enol group is typically formed through aldol condensation reactions, where an aldehyde or ketone reacts with an enolate ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The enol group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules could be studied to understand its potential therapeutic effects.
Medicine
Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism by which (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The mercapto group could form covalent bonds with cysteine residues in proteins, while the pyrimido[4,5-d]pyrimidine moiety could engage in hydrogen bonding or π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-Mercapto-4-(pyrimidin-2-yl)pent-3-en-1-ol: Similar structure but lacks the methyl group and the extended pyrimidine ring system.
(Z)-3-Mercapto-4-(quinolin-3-yl)pent-3-en-1-ol: Contains a quinoline ring instead of the pyrimido[4,5-d]pyrimidine moiety.
Uniqueness
The presence of the 7-methylpyrimido[4,5-d]pyrimidine ring system in (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol provides unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds.
This detailed overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to related compounds
Propiedades
Fórmula molecular |
C12H16N4OS |
|---|---|
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
(Z)-4-(2-methyl-5H-pyrimido[4,5-d]pyrimidin-6-yl)-3-sulfanylpent-3-en-1-ol |
InChI |
InChI=1S/C12H16N4OS/c1-8(11(18)3-4-17)16-6-10-5-13-9(2)15-12(10)14-7-16/h5,7,17-18H,3-4,6H2,1-2H3/b11-8- |
Clave InChI |
MDKDCWFXWRLQQN-FLIBITNWSA-N |
SMILES isomérico |
CC1=NC=C2CN(C=NC2=N1)/C(=C(/CCO)\S)/C |
SMILES canónico |
CC1=NC=C2CN(C=NC2=N1)C(=C(CCO)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


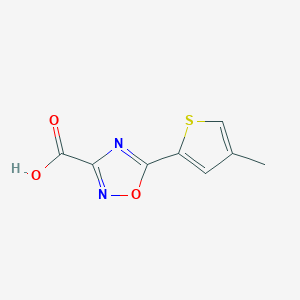
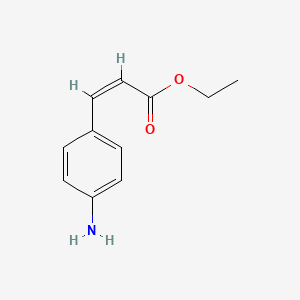

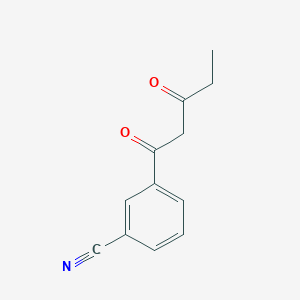
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)


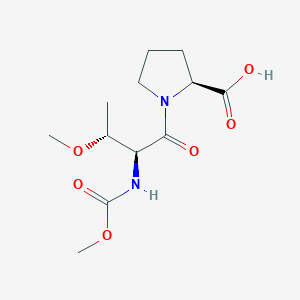
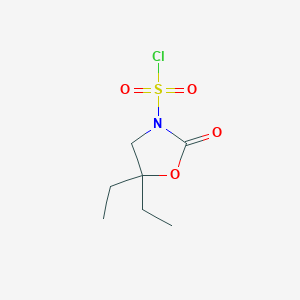
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)


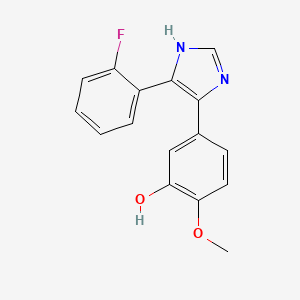
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B13063449.png)
